XL-844 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as . Key structural features include:
The three-dimensional conformation of XL-844 allows it to effectively bind to Chk1 and Chk2, disrupting their function during DNA damage response .
XL-844 undergoes several chemical reactions pertinent to its mechanism of action:
The mechanism through which XL-844 exerts its effects primarily revolves around its ability to inhibit checkpoint kinases. In detail:
Research indicates that this mechanism can enhance radiosensitivity in cancer cells, making them more susceptible to radiation therapy by compromising their ability to repair DNA damage induced by radiation .
XL-844 possesses several notable physical and chemical properties:
| Property | Value | 
|---|---|
| IUPAC Name | Not specified | 
| Appearance | Solid powder | 
| Purity | >98% | 
| Solubility | Soluble in dimethyl sulfoxide; insoluble in water | 
| Storage Conditions | Dry, dark at 0 - 4 °C for short term; -20 °C for long term | 
| Shelf Life | >5 years if stored properly | 
These properties are crucial for handling and application in laboratory settings.
XL-844 has several important applications in scientific research:
The exploration of checkpoint kinase inhibitors emerged from efforts to disrupt cancer cells' DNA damage response (DDR) pathways. Early inhibitors like UCN-01 (7-hydroxystaurosporine) demonstrated potent Chk1 inhibition but lacked selectivity, targeting multiple kinases including protein kinase C (PKC) and cyclin-dependent kinases (CDKs) [4] [6]. This promiscuity limited clinical utility due to off-target toxicity. Subsequent agents such as AZD7762 (dual Chk1/Chk2 inhibitor) and PF-00477736 (Chk1-selective) improved specificity and were evaluated in combination with DNA-damaging chemotherapies like gemcitabine [4] [8]. Despite promising preclinical synergy, clinical development of several early inhibitors (e.g., AZD7762, XL844) was discontinued due to toxicity or pharmacokinetic challenges [4] [10]. These efforts established Chk1/Chk2 inhibition as a viable strategy for chemosensitization, particularly in tumors with compromised G1 checkpoints.
Table 1: Evolution of Checkpoint Kinase Inhibitors
| Compound | Target(s) | Development Phase | Key Limitations | 
|---|---|---|---|
| UCN-01 | Chk1, PKC, CDKs | Phase II | Off-target toxicity | 
| AZD7762 | Chk1/Chk2 | Phase I | Cardiotoxicity | 
| PF-00477736 | Chk1 | Phase I | Development discontinued (2010) | 
| XL844 | Chk1/Chk2, VEGFRs | Phase I | Pharmacokinetic challenges | 
XL-844 (developed by Exelixis, Inc.) was a pioneering dual inhibitor of Chk1 and Chk2, with additional activity against vascular endothelial growth factor receptors VEGFR-2 and VEGFR-3 [9] [10]. Preclinical studies highlighted its oral bioavailability and capacity to enhance the efficacy of DNA-damaging agents (e.g., radiation, gemcitabine) without augmenting systemic toxicity in tumor models [1] [9]. Mechanistically, XL-844 abrogated radiation-induced G2/M arrest by suppressing Chk2 phosphorylation, leading to unrepaired DNA damage and mitotic catastrophe [1]. In HT-29 colon cancer cells, it prolonged γ-H2AX foci (a DNA double-strand break marker) and disrupted Rad51-mediated homologous recombination repair [1] [8]. Its IND application (filed in 2005) positioned it among the earliest selective checkpoint kinase inhibitors to enter clinical testing (NCT00234481, NCT00475917) [9] [10].
Table 2: Preclinical Profile of XL-844
| Property | Characterization | 
|---|---|
| Primary Targets | Chk1, Chk2, VEGFR-2, VEGFR-3 | 
| Mechanism | Abrogates DNA damage-induced cell cycle arrest | 
| Radiosensitization | Promotes mitotic catastrophe (EF=1.42 at SF0.5) | 
| Combination Efficacy | Synergy with gemcitabine, cisplatin, radiation | 
Chk1 and Chk2 kinases orchestrate cell cycle arrest following DNA damage. Chk1 is primarily activated by ATR in response to single-strand breaks (SSBs) and replication stress, enforcing S and G2/M checkpoints through CDC25A degradation and inactivation of CDK1/2 [2] [5]. Conversely, Chk2 is activated by ATM upon double-strand breaks (DSBs), stabilizing p53 and promoting G1 arrest [3] [6]. Cancer cells frequently harbor p53 mutations, disabling G1 arrest and creating dependency on S/G2 checkpoints—a vulnerability exploited by Chk1/Chk2 inhibitors like XL-844 [2] [3]. Dual inhibition disrupts:
Compound Names Mentioned: UCN-01, AZD7762, PF-00477736, XL844, SCH900776, LY2603618, LY2606368.
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1